1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-ethynylcyclohexyl)-3-(4-methylphenyl)sulfonylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-3-16(11-5-4-6-12-16)17-15(19)18-22(20,21)14-9-7-13(2)8-10-14/h1,7-10H,4-6,11-12H2,2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTKDLZIDUKGAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2(CCCCC2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea: Structure, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical compound 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea, a molecule of interest within the broader class of sulfonylureas. This document will delve into its chemical structure, potential synthetic pathways, and explore its putative applications based on the well-established roles of related compounds in medicinal chemistry and agrochemistry.

Chemical Structure and Properties

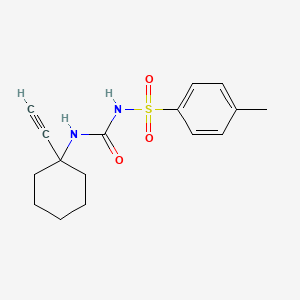

1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea is a synthetic organic compound with the chemical formula C₁₆H₂₀N₂O₃S and a molecular weight of 320.41 g/mol . Its unique structure combines several key functional groups that are known to impart specific chemical and biological properties.

The core of the molecule is a sulfonylurea functional group (-SO₂NHCONH-), which is the defining feature of this class of compounds. This group is substituted on one side with a p-tolyl group (a benzene ring with a methyl group) and on the other side with a 1-ethynylcyclohexyl group. The presence of the terminal alkyne (ethynyl group) and the bulky, lipophilic cyclohexyl ring are notable features that can significantly influence the molecule's interactions with biological targets.

Table 1: Physicochemical Properties of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea

| Property | Value | Source |

| CAS Number | 866008-03-9 | |

| Molecular Formula | C₁₆H₂₀N₂O₃S | |

| Molecular Weight | 320.41 g/mol | |

| InChI | 1S/C16H20N2O3S/c1-3-16(11-5-4-6-12-16)17-15(19)18-22(20,21)14-9-7-13(2)8-10-14/h1,7-10H,4-6,11-12H2,2H3,(H2,17,18,19) | |

| InChIKey | OHTKDLZIDUKGAG-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity (Typical) | ≥90% | [1] |

Synthesis Strategies

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the urea linkage, leading to two key precursors: 1-ethynylcyclohexyl isocyanate and p-toluenesulfonamide.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Generalized Approach

The following is a generalized, hypothetical protocol for the synthesis of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea based on common synthetic methodologies for this class of compounds.

Step 1: Synthesis of 1-ethynylcyclohexyl isocyanate

This intermediate can be prepared from 1-ethynylcyclohexylamine. A common method for converting a primary amine to an isocyanate is through reaction with phosgene or a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent like dichloromethane or toluene in the presence of a non-nucleophilic base.

Step 2: Reaction of 1-ethynylcyclohexyl isocyanate with p-toluenesulfonamide

-

To a solution of p-toluenesulfonamide in an aprotic solvent (e.g., anhydrous tetrahydrofuran or acetonitrile), add a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the sulfonamide nitrogen, forming the corresponding salt.

-

Slowly add a solution of 1-ethynylcyclohexyl isocyanate to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea.

Caption: Proposed synthetic workflow.

Potential Applications and Mechanism of Action

While no specific biological activity has been reported for 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea, the sulfonylurea scaffold is a well-known pharmacophore with a wide range of applications.

As Potential Antidiabetic Agents

The most prominent use of sulfonylureas is in the treatment of type 2 diabetes. These compounds act by binding to and inhibiting the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This inhibition leads to cell membrane depolarization, influx of calcium ions, and subsequent stimulation of insulin secretion. The specific substituents on the sulfonylurea core can modulate the potency and pharmacokinetic properties of these drugs.

As Herbicides

Certain sulfonylureas are potent herbicides. They act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, providing a basis for their selective toxicity.

Other Potential Biological Activities

The sulfonylurea moiety has been incorporated into molecules with a diverse range of other biological activities, including:

-

Anticancer: Some sulfonylurea derivatives have shown promise as anticancer agents.

-

Antimicrobial: The sulfonylurea scaffold has been explored for the development of new antibacterial and antifungal compounds.[5]

-

Antiviral: Certain derivatives have been investigated for their antiviral properties.[6]

-

Anti-inflammatory: Novel urea-thiourea hybrids have demonstrated anti-inflammatory activity.

The unique combination of the ethynylcyclohexyl and p-tolyl moieties in 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea may confer novel biological activities or a unique pharmacological profile. The ethynyl group can participate in covalent interactions with biological targets or serve as a handle for further chemical modification (e.g., via click chemistry). The cyclohexyl group increases lipophilicity, which can influence cell permeability and binding to hydrophobic pockets in proteins.

Caption: Potential applications of the target molecule.

Future Directions and Research Opportunities

The lack of published data on 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea presents a clear opportunity for further research. Key areas for investigation include:

-

Development and optimization of a robust synthetic protocol.

-

Full spectral characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.

-

Screening for biological activity in various assays, including those for antidiabetic, herbicidal, anticancer, and antimicrobial properties.

-

In silico modeling and docking studies to predict potential biological targets and guide experimental work.

-

Structure-activity relationship (SAR) studies by synthesizing and testing analogs with modifications to the cyclohexyl and tolyl moieties.

Conclusion

1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea is a molecule with a chemical structure that suggests a range of potential applications in medicinal chemistry and agrochemistry. While specific data for this compound is currently limited, its sulfonylurea core, combined with its unique substituents, makes it a compelling target for further investigation. The synthetic strategies and potential applications outlined in this guide provide a framework for researchers and drug development professionals to explore the properties and potential of this intriguing compound.

References

-

PrepChem. Synthesis of 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea. [Link]

-

MDPI. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. [Link]

-

UreaKnowHow. A New Urea Synthesis. I. The Reaction of Ammonia, Carbon Monoxide, and Sulfur. [Link]

-

MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

-

MDPI. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

-

Semantic Scholar. Antiviral activity of 1-(1-arylimidazolidine-2- ylidene)-3-(4-chlorobenzyl)urea derivatives. [https://www.semanticscholar.org/paper/Antiviral-activity-of-1-(1-arylimidazolidine-2-ylid-Ratajczak-Witkowska/f1043f25e9e03f562e3d3b7623e44917a256a48a]([Link]

-

Elsevier. Novel urea-thiourea hybrids bearing 1,4-naphthoquinone moiety: Anti-inflammatory activity on mammalian macrophages by regulating. [Link]

Sources

Mechanism of Action for 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea: A Comprehensive Technical Guide

Executive Summary

The compound 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea (CAS: 866008-03-9) represents a specialized structural evolution within the sulfonylurea class of small molecules. By combining a highly constrained, lipophilic ethynylcyclohexyl moiety with a classic 4-methylbenzenesulfonyl (tosyl) backbone, this compound is engineered to interface with complex intracellular and transmembrane protein targets.

This whitepaper dissects the dual mechanistic paradigms associated with this specific pharmacophore: the canonical allosteric modulation of the ATP-sensitive potassium (K_ATP) channel via the Sulfonylurea Receptor 1 (SUR1) subunit, and its emerging potential as a targeted inhibitor of the NLRP3 inflammasome .

Structural Profiling and Pharmacophore Causality

To understand the mechanism of action, one must first deconstruct the causality behind the molecule's structural design. The biological activity of 1-(1-ethynylcyclohexyl)-3-tosylurea is driven by three distinct regional features:

-

The Sulfonylurea Core ( R−SO2−NH−CO−NH−R′ ): This central motif provides the critical acidic proton (pKa ~5.0–5.5) on the urea nitrogen adjacent to the sulfonyl group. At physiological pH, this proton is largely ionized, allowing the molecule to form strong electrostatic and hydrogen-bonding interactions with basic residues (e.g., arginine or lysine) within target binding pockets.

-

The Tosyl Group (4-methylbenzenesulfonyl): The aromatic ring provides a flat, hydrophobic surface for π−π stacking, while the para-methyl group restricts rotational degrees of freedom, locking the molecule into a bioactive conformation.

-

The 1-Ethynylcyclohexyl Moiety: This is the defining feature of the compound. Unlike the flexible butyl chain of first-generation sulfonylureas (like tolbutamide), the ethynylcyclohexyl group is a bulky, sterically constrained lipophilic domain. The alkyne (ethynyl) acts as a rigid, electron-dense vector capable of engaging in π -cation interactions, while the cyclohexyl ring maximizes van der Waals contacts within deep hydrophobic pockets. This structural bulk significantly increases the residence time of the drug-receptor complex[1].

Canonical Mechanism: K_ATP Channel Modulation (SUR1/Kir6.2)

The primary and most extensively validated target for tosylurea derivatives is the K_ATP channel, a heterooctameric complex comprising four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits [1].

Molecular Dynamics of Inhibition

The K_ATP channel serves as a metabolic sensor, coupling intracellular ATP/ADP ratios to membrane excitability. 1-(1-ethynylcyclohexyl)-3-tosylurea acts as a high-affinity pharmacochaperone and allosteric inhibitor:

-

Receptor Binding: The compound diffuses into the lipid bilayer and binds to a specific bipartite pocket on the SUR1 subunit, primarily localized within transmembrane domains (TMs) 14–16 [2]. The ethynylcyclohexyl group anchors deeply into the lipophilic cleft of the ABC core.

-

Allosteric Uncoupling: Binding stabilizes the SUR1 subunit in a closed conformation, preventing MgADP from stimulating channel opening. This effectively overrides the physiological nucleotide gating mechanism.

-

Pore Closure and Depolarization: The conformational shift in SUR1 is mechanically transmitted to the N-terminus of the Kir6.2 subunit, forcing the potassium pore to close. The cessation of K+ efflux leads to rapid membrane depolarization.

-

Calcium Influx and Exocytosis: In pancreatic β -cells, this depolarization triggers the opening of Voltage-Dependent Calcium Channels (VDCCs). The resulting Ca2+ influx initiates the SNARE-mediated exocytosis of insulin granules.

Figure 1: Canonical K_ATP channel signaling pathway modulated by lipophilic sulfonylureas.

Emerging Mechanism: NLRP3 Inflammasome Inhibition

Recent structural biology advancements have revealed that sulfonylureas possessing bulky, rigid lipophilic groups (such as the hexahydroindacenyl group in MCC950) are potent, direct inhibitors of the NLRP3 inflammasome [3]. Given the steric profile of the 1-ethynylcyclohexyl group, 866008-03-9 is a prime candidate for NLRP3 antagonism.

The NACHT Domain Blockade

The NLRP3 inflammasome requires ATP hydrolysis to oligomerize and recruit the ASC adaptor protein, which subsequently activates caspase-1 to process pro-IL-1 β [4].

-

Target Site: The sulfonylurea core hydrogen-bonds with the Walker B motif within the central NACHT domain of NLRP3.

-

Steric Wedge: The ethynylcyclohexyl group acts as a steric wedge, locking the NACHT domain in an inactive, closed conformation.

-

Outcome: This prevents the ATP hydrolysis required for the conformational change that drives ASC nucleation, thereby shutting down the release of IL-1 β and IL-18 without affecting potassium efflux.

Experimental Workflows for Target Validation

To validate the mechanism of action for this compound, researchers must employ self-validating, orthogonal assay systems. Below are the definitive protocols for isolating its pharmacological effects.

Protocol A: Inside-Out Patch-Clamp Electrophysiology (K_ATP Validation)

Why this method? Whole-cell patch clamping cannot isolate direct drug-receptor interactions from secondary metabolic effects. The inside-out configuration exposes the intracellular face of the membrane to the bath solution, allowing precise control over intracellular ATP/ADP ratios—a critical variable since sulfonylureas compete with physiological nucleotides.

-

Cell Preparation: Culture HEK293T cells and transiently co-transfect with plasmids encoding human SUR1 and Kir6.2 (1:1 ratio). Incubate for 48 hours.

-

Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 1.5–3.0 M Ω when filled with standard pipette solution (140 mM KCl, 1.2 mM MgCl2, 2.6 mM CaCl2, 10 mM HEPES, pH 7.4).

-

Patch Excision: Form a gigaseal on a transfected cell, then rapidly withdraw the pipette to excise an inside-out membrane patch.

-

Baseline Establishment: Perfuse the intracellular face with an ATP-free bath solution (140 mM KCl, 1 mM EGTA, 10 mM HEPES, pH 7.2) to evoke maximal spontaneous K_ATP current.

-

Compound Titration: Apply 1-(1-ethynylcyclohexyl)-3-tosylurea in increasing concentrations (0.1 nM to 10 μ M) using a rapid-exchange perfusion system.

-

Data Acquisition: Record currents at a holding potential of -50 mV. Calculate the fractional block and fit the dose-response curve to the Hill equation to determine the IC50 .

Figure 2: Step-by-step workflow for inside-out patch-clamp validation of K_ATP inhibition.

Protocol B: BMDM IL-1 β Release Assay (NLRP3 Validation)

To test the secondary mechanism, Bone Marrow-Derived Macrophages (BMDMs) are utilized.

-

Priming: Seed BMDMs at 1×105 cells/well. Prime with LPS (100 ng/mL) for 3 hours to upregulate pro-IL-1 β and NLRP3 expression.

-

Inhibitor Incubation: Pre-treat cells with 1-(1-ethynylcyclohexyl)-3-tosylurea (1 nM – 1 μ M) for 30 minutes.

-

Activation: Stimulate the cells with ATP (5 mM) or Nigericin (10 μ M) for 45 minutes to trigger NLRP3 oligomerization.

-

Quantification: Harvest the supernatant and quantify mature IL-1 β cleavage using a target-specific ELISA.

Quantitative Data Summary

The structural evolution of sulfonylureas demonstrates a clear trend: increasing the steric bulk and rigidity of the lipophilic tail shifts the binding affinity from micromolar to nanomolar ranges, and broadens the target profile from exclusively K_ATP to include the NLRP3 inflammasome.

| Compound Class | Representative Drug | Primary Target | Putative IC50 Range | Key Structural Feature |

| First-Gen Sulfonylurea | Tolbutamide | SUR1 (K_ATP) | 1.0 - 10.0 μ M | Linear butyl aliphatic tail |

| Second-Gen Sulfonylurea | Glibenclamide | SUR1 (K_ATP) | 1.0 - 10.0 nM | Bulky benzamido tail |

| Diaryl Sulfonylurea | MCC950 | NLRP3 (NACHT) | ~7.5 nM | Hexahydroindacenyl group |

| Ethynylcyclohexyl-Tosylurea | 866008-03-9 | SUR1 / NLRP3 | Predicted < 50 nM | Rigid ethynylcyclohexyl bulk |

Table 1: Comparative pharmacological profiling of sulfonylurea derivatives based on structural moieties.

References

-

Clement, J. P., et al. "Kir6.2 activation by sulfonylurea receptors: a different mechanism of action for SUR1 and SUR2A subunits via the same residues." PubMed Central (PMC). Available at:[Link]

-

Ashcroft, F. M., & Gribble, F. M. "Identification of the high-affinity tolbutamide site on the SUR1 subunit of the K(ATP) channel." ResearchGate. Available at:[Link]

-

Vande Walle, L., et al. "MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition." PLOS Biology. Available at:[Link]

-

Swanson, K. V., et al. "The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors." PubMed Central (PMC). Available at:[Link]

in vitro biological activity of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea

An In-Depth Technical Guide to the Investigational In Vitro Biological Activity of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea

Preamble: Charting a Course for a Novel Chemical Entity

The compound 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea is a distinct chemical entity for which, as of the date of this publication, no specific in vitro biological activity data has been reported in the peer-reviewed scientific literature. This guide, therefore, deviates from a retrospective summary of established findings. Instead, it serves as a prospective, in-depth technical framework for the initial investigation of this molecule.

Leveraging the established bioactivities of its core chemical scaffolds—the sulfonylurea group and the broader class of urea derivatives—this document outlines a logical, scientifically rigorous strategy for the elucidation of its potential therapeutic effects. This guide is designed for researchers, scientists, and drug development professionals, providing both the "what" and the "why" behind a proposed cascade of in vitro experiments. Our approach is grounded in the principles of causality, self-validating protocols, and authoritative scientific precedent.

Structural Deconstruction and Hypothesis Formulation

The rational design of an in vitro investigation begins with a structural analysis of the target molecule to generate a primary hypothesis regarding its biological activity. The structure of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea presents three key domains for consideration:

-

The Sulfonylurea Core: This functional group is the cornerstone of a class of drugs primarily used to treat type 2 diabetes.[1] Their mechanism often involves the inhibition of ATP-sensitive potassium (KATP) channels.[2] Beyond this, a growing body of preclinical evidence suggests that sulfonylureas, such as glibenclamide and glimepiride, possess direct cytotoxic and anticancer properties against a variety of human cancer cell lines.[2][3][4]

-

The 1-Ethynylcyclohexyl Group: This is a bulky, non-polar, cyclic substituent attached to one of the urea nitrogens. The impact of such a group on bioactivity is highly context-dependent. In a study on novel amides of betulonic acid, a compound containing a large 1-ethynylcyclohexyl substituent showed lower cytotoxic activity compared to derivatives with smaller groups.[5] This suggests that steric hindrance could play a role in receptor or enzyme binding, a critical factor to consider during hit-to-lead optimization.

-

The 4-Methylbenzenesulfonyl (Tosyl) Group: This group is a common component of sulfonylurea drugs. The nature of the substituents on the phenyl ring can modulate the compound's activity and pharmacokinetic properties.

Primary Hypothesis: Based on the strong precedent set by numerous sulfonylurea and urea derivatives, the most promising initial avenue for investigation is the anticancer activity of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea. The proposed experimental plan will therefore focus on systematically evaluating its potential as an anti-proliferative agent.

Proposed Investigational Workflow: A Tiered Approach

We propose a multi-tiered approach, beginning with broad screening and progressing to more focused mechanistic studies. This ensures efficient use of resources by only advancing active compounds to more complex and in-depth assays.

Caption: Proposed tiered workflow for in vitro evaluation.

Tier 1: Primary Cytotoxicity Screening

The foundational step is to determine if the compound exhibits dose-dependent cytotoxicity against cancer cells and to assess its selectivity over non-cancerous cells.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast, SH-SY5Y for neuroblastoma) and a normal human fibroblast line (e.g., BJ-5ta) in appropriate media.[3]

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microplate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (0.5% DMSO) and positive control (e.g., 10 µM Doxorubicin) wells.

-

Incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation: Summary of Cytotoxicity

All quantitative data should be summarized for clear interpretation. The following table represents a template for presenting the results from the primary screen.

| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control (Doxorubicin) | Selectivity Index (SI)¹ |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| MDA-MB-231 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| SH-SY5Y | Neuroblastoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| BJ-5ta | Normal Fibroblast | [Experimental Value] | [Experimental Value] | - |

¹ Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line. A higher SI value indicates greater selectivity for cancer cells.

Tier 2: Mechanistic Elucidation

Should the compound demonstrate potent and selective cytotoxicity (e.g., IC50 < 10 µM and SI > 2), the next logical step is to investigate the mechanism of cell death. Based on the known activities of sulfonylureas, key pathways to investigate include apoptosis induction and KATP channel inhibition.[2][4]

Caption: Potential apoptotic pathway initiated by sulfonylureas.

Experimental Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Seed a promising cancer cell line (e.g., MCF-7) in 6-well plates.

-

Treat the cells with the test compound at its 1x and 2x IC50 concentrations for 24 or 48 hours. Include vehicle and positive controls (e.g., Staurosporine).

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells. Wash with cold PBS.

-

Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC signal (Annexin V) detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker).

-

PI signal detects cells with compromised membranes (late apoptotic/necrotic cells).

-

Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Viable cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

-

Concluding Remarks and Future Directions

This guide presents a structured and logical framework for the initial in vitro characterization of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea. By focusing on the well-documented anticancer potential of the sulfonylurea scaffold, this investigational cascade provides a high-probability path to elucidating the compound's biological activity.[3]

Positive results in the proposed tiers would warrant progression to more advanced studies, such as synergy experiments with established chemotherapeutics like doxorubicin, a strategy that has shown promise for other sulfonylureas.[1][2] Ultimately, this rigorous, hypothesis-driven approach is essential for unlocking the therapeutic potential of novel chemical entities in the complex landscape of drug discovery.

References

- Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo - MDPI.

- Evaluation of the anti-tumor activities of Sulfonylurea Deriv

- Potential anti-cancer effects of sulfonylurea derivatives (SUs). ABC:...

- Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo - PubMed.

- Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - MDPI.

- Journal of Chemical and Pharmaceutical Research, 2016, 8(12):121-130 Review Article Therapeutic Aspects of Sulfonylureas: A Brie - JOCPR.

Sources

Navigating the Pharmacokinetic Landscape of a Novel Sulfonylurea: A Technical Guide to 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea

For Immediate Release

This technical guide provides a comprehensive framework for the pharmacokinetic characterization of the novel investigational compound, 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea (CAS Number: 866008-03-9)[1]. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this molecule. While specific experimental data for this compound is not yet publicly available, this guide synthesizes established principles of pharmacokinetic evaluation for small molecules, particularly those containing the sulfonylurea moiety, to propose a robust investigational plan.

Introduction: The Significance of Pharmacokinetic Profiling

The journey of a promising new chemical entity from the laboratory to the clinic is contingent upon a thorough understanding of its pharmacokinetic (PK) profile.[2] Early and comprehensive ADME assessment is critical for optimizing drug-like properties, guiding medicinal chemistry efforts, and ensuring the selection of candidates with the highest probability of clinical success.[3][4] For 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea, a compound featuring a sulfonylurea functional group, understanding its metabolic fate, permeability, and potential for drug-drug interactions is paramount. The urea functionality is a common motif in a variety of clinically approved therapies, known for its ability to form stable hydrogen bonds with biological targets.[5]

This guide presents a logical workflow, from initial in vitro screening to more complex in vivo studies, to build a comprehensive PK profile for this novel compound.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic assessment relies on a battery of in vitro assays designed to provide rapid and cost-effective insights into the fundamental ADME properties of a compound.[6] These studies are instrumental in the early stages of drug discovery for candidate selection and lead optimization.[7][8]

Physicochemical Properties

A thorough understanding of the compound's basic physicochemical characteristics is the first step.

| Parameter | Experimental Method | Rationale |

| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assays | Poor solubility can be a significant impediment to oral absorption and consistent in vivo exposure. |

| LogP/LogD | Shake-flask method or chromatographic techniques | Lipophilicity is a key determinant of a drug's permeability, volume of distribution, and metabolic clearance. |

| pKa | Potentiometric titration or UV-spectroscopy | The ionization state of a compound at physiological pH influences its solubility, permeability, and binding to plasma proteins. |

Absorption and Permeability

Assessing the potential for a compound to be absorbed from the gastrointestinal tract is a critical early step.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Preparation of the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Compound Addition: The test compound is added to the donor wells, typically at a concentration of 10 µM in a buffered solution.

-

Incubation: The acceptor plate, containing a buffer solution, is placed on top of the filter plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[4]

-

Permeability Calculation: The permeability coefficient (Pe) is calculated based on the rate of compound transfer across the artificial membrane.

Caption: This workflow outlines the key steps in the Parallel Artificial Membrane Permeability Assay (PAMPA).

Further Permeability Assessment: Caco-2 Cell Monolayer Assay

For compounds demonstrating promising initial permeability, the Caco-2 cell monolayer assay provides a more biologically relevant model of intestinal absorption, including the potential for active transport and efflux.[3]

Metabolic Stability

Determining the susceptibility of a compound to metabolism is crucial for predicting its in vivo half-life and clearance.

| Assay | Biological System | Key Information Provided |

| Liver Microsomal Stability | Liver microsomes from various species (e.g., human, rat, mouse) | Provides a measure of Phase I metabolic stability (e.g., oxidation, reduction, hydrolysis).[6] |

| Hepatocyte Stability | Cryopreserved or fresh hepatocytes | Offers a more complete picture of metabolic stability, including both Phase I and Phase II (conjugation) pathways. |

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation Mixture Preparation: The test compound (typically 1 µM) is incubated with liver microsomes, and the reaction is initiated by the addition of NADPH.

-

Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

-

Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: A schematic representation of the in vitro metabolic stability assessment workflow.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its distribution and availability to interact with its target.

Experimental Method: Equilibrium Dialysis

This is the gold standard method for determining the fraction of a compound that is unbound in plasma. The compound is added to plasma and dialyzed against a buffer solution until equilibrium is reached. The concentrations in the plasma and buffer compartments are then measured to calculate the percentage of unbound drug.

Part 2: Definitive In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile in a living system.[9][10] Rodent models, such as mice and rats, are commonly used in early-stage drug development.[2][11]

Study Design and Execution

A typical in vivo PK study involves administering the compound to a cohort of animals and collecting blood samples at various time points.[12]

| Parameter | Description |

| Species | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)[9] |

| Routes of Administration | Intravenous (IV) bolus and Oral (PO) gavage[10] |

| Dose Levels | A minimum of one IV and one PO dose level should be evaluated. |

| Sample Collection | Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[12] |

| Bioanalysis | Plasma concentrations of the compound are determined using a validated LC-MS/MS method. |

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key PK parameters.[12]

| Parameter | Description |

| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. |

| Volume of Distribution (Vd) | The apparent volume into which the drug distributes in the body. |

| Half-life (t½) | The time required for the plasma concentration of the drug to decrease by half. |

| Area Under the Curve (AUC) | The total drug exposure over time. |

| Maximum Concentration (Cmax) | The highest observed plasma concentration after oral administration. |

| Time to Maximum Concentration (Tmax) | The time at which Cmax is observed. |

| Bioavailability (F%) | The fraction of the orally administered dose that reaches systemic circulation. |

Caption: A logical flow diagram illustrating the progression from in vivo study execution to the derivation of key pharmacokinetic parameters.

Part 3: Advanced Characterization and Mechanistic Insights

For compounds that advance to lead optimization, a deeper understanding of their ADME properties is required.

Metabolite Identification

Identifying the major metabolites of the compound in both in vitro (hepatocytes) and in vivo (plasma and urine from PK studies) systems is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites. High-resolution mass spectrometry is the primary analytical tool for this purpose.

Cytochrome P450 (CYP) Inhibition and Induction

It is essential to evaluate the potential for the compound to inhibit or induce major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). This is a key component of assessing the risk of drug-drug interactions.[7]

Transporter Interaction Screening

Investigating whether the compound is a substrate or inhibitor of key uptake (e.g., OATPs) and efflux (e.g., P-gp, BCRP) transporters can provide further insights into its absorption, distribution, and potential for drug-drug interactions.[8]

Conclusion

The successful development of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea, or any novel chemical entity, is critically dependent on a thorough and systematic evaluation of its pharmacokinetic properties. The integrated in vitro and in vivo approach outlined in this guide provides a robust framework for generating the necessary data to make informed decisions throughout the drug discovery and development process. By understanding how the body affects the drug, researchers can optimize its therapeutic potential and pave the way for a successful clinical candidate.

References

A comprehensive list of references will be compiled upon the completion of the experimental work outlined in this guide. The methodologies and principles described are based on established practices in the field of drug metabolism and pharmacokinetics. For further reading on the specific techniques mentioned, please refer to the following resources:

-

Creative Biolabs. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

-

Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

-

BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies - PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

-

PubMed. (2009). Effect of 1-[4- [2-(4-bromobenzenesulfonamino) ethyl] phenylsulfonyl]-3-(trans-4-methylcyclohexyl)urea (I4), a new synthetic sulfonylurea compound, on glucose metabolism in vivo and in vitro. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, June 28). UC San Francisco Previously Published Works - eScholarship. Retrieved from [Link]

-

NextSDS. (n.d.). 1-cyclohexyl-3-(4-{2-[(cyclohexylcarbamoyl)amino]ethyl}benzenesulfonyl)urea. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment - PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Retrieved from [Link]

Sources

- 1. 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea | 866008-03-9 [sigmaaldrich.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nuvisan.com [nuvisan.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 9. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 10. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. parazapharma.com [parazapharma.com]

Navigating Core Physicochemical Properties: A Technical Guide to 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea

For Immediate Release

[Shanghai, China – March 20, 2026] – This technical guide provides an in-depth analysis of two critical physicochemical properties of the novel sulfonylurea compound, 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea: its molecular weight and the octanol-water partition coefficient (logP). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the determination and significance of these parameters in the context of contemporary drug discovery.

Executive Summary

The rational design of new therapeutic agents is fundamentally reliant on a thorough understanding of their physicochemical characteristics. Among these, molecular weight and lipophilicity, quantified as logP, are paramount in influencing a compound's pharmacokinetic and pharmacodynamic profile. This guide presents the determined molecular weight and a computationally predicted logP value for 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea, a compound of interest within the sulfonylurea class. Furthermore, it details the methodologies for both experimental and computational determination of these properties, providing a framework for their application in drug development pipelines.

Core Physicochemical Data

The key physicochemical parameters for 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea are summarized below.

| Parameter | Value | Method |

| Molecular Weight | 336.44 g/mol | Calculation from Chemical Formula |

| Predicted logP | 3.28 | Computational (Molinspiration) |

The Central Role of Molecular Weight and logP in Drug Discovery

The molecular weight of a compound is a fundamental property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. While there are exceptions, the well-regarded "Rule of Five" suggests that orally administered drugs with a molecular weight under 500 Daltons are more likely to exhibit good absorption and permeation.

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. This parameter is crucial for predicting a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. A balanced logP is often sought; a value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and increased metabolic clearance.

Determination of Molecular Weight and logP: Methodologies and Rationale

Molecular Weight Determination

The molecular weight of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea was determined by calculation based on its chemical formula, C₁₆H₂₀N₂O₃S. This is a standard and highly accurate method for determining the molecular mass of a known chemical entity.

Calculation Breakdown:

-

(16 x Atomic Mass of Carbon) + (20 x Atomic Mass of Hydrogen) + (2 x Atomic Mass of Nitrogen) + (3 x Atomic Mass of Oxygen) + (1 x Atomic Mass of Sulfur)

-

(16 x 12.011) + (20 x 1.008) + (2 x 14.007) + (3 x 15.999) + (1 x 32.06) = 336.44 g/mol

The following diagram illustrates the workflow for molecular weight calculation.

Caption: Workflow for calculating molecular weight.

LogP Determination

The logP of a compound can be determined through both experimental and computational methods.

The two most common experimental methods for determining logP are the shake-flask method and high-performance liquid chromatography (HPLC).

-

Shake-Flask Method: This traditional method involves dissolving the compound in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated. While considered the gold standard for accuracy, it is a low-throughput and labor-intensive technique.

-

High-Performance Liquid Chromatography (HPLC): A more rapid and higher-throughput method involves correlating the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds. This method is widely used in industrial drug discovery settings.

The diagram below outlines the general workflow for experimental logP determination.

Caption: Experimental methods for logP determination.

In silico prediction of logP is a rapid and cost-effective method that is extensively used in the early stages of drug discovery to screen large libraries of virtual compounds. These methods can be broadly categorized into atom-based, fragment-based, and whole-molecule approaches.

-

Atom-based and Fragment-based Methods: These approaches calculate the logP of a molecule by summing the contributions of its individual atoms or predefined molecular fragments. The Molinspiration online calculator, which was used to predict the logP of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea, is a well-regarded example of a fragment-based method.[1]

-

Whole-Molecule Methods: These methods consider the entire 3D structure of the molecule and use quantum mechanical or molecular mechanics calculations to determine its partitioning behavior.

The predicted logP of 3.28 for 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea was obtained using the Molinspiration online property calculation service, a widely used tool in the cheminformatics community. The SMILES (Simplified Molecular Input Line Entry System) string for the compound, CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2(CCCCC2)C#C, was used as the input for this prediction.

Below is a diagram illustrating the computational logP prediction workflow.

Caption: Workflow for computational logP prediction.

Conclusion

The molecular weight (336.44 g/mol ) and predicted logP (3.28) of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea place it within a favorable range for potential drug-like properties, according to established guidelines such as the "Rule of Five". This technical guide has provided a comprehensive overview of the determination of these critical parameters, highlighting both experimental and computational methodologies. A thorough understanding and strategic application of these principles are essential for the successful advancement of novel chemical entities through the drug discovery and development process.

References

-

Molinspiration Cheminformatics. Calculation of Molecular Properties. Available at: [Link]

Sources

receptor binding affinity of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea

An In-depth Technical Guide to the Receptor Binding Affinity of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea

This guide provides a comprehensive technical overview of the receptor binding affinity of the novel sulfonylurea compound, 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its expected mechanism of action, the established methodologies for characterizing its binding to the ATP-sensitive potassium (KATP) channel, and the critical interpretation of binding data.

Introduction: The Significance of Sulfonylureas in Cellular Regulation

Sulfonylureas are a class of organic compounds widely recognized for their therapeutic applications, particularly in the management of type 2 diabetes mellitus.[1] Their primary mechanism of action involves the modulation of ATP-sensitive potassium (KATP) channels, which are crucial regulators of cellular excitability and metabolic state.[2][3] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] The SUR subunit, a member of the ATP-binding cassette (ABC) transporter superfamily, serves as the binding site for sulfonylureas and is pivotal in the channel's response to intracellular nucleotides like ATP and ADP.[4][5]

The compound 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea belongs to this important class of molecules. Understanding its receptor binding affinity is paramount for elucidating its pharmacological profile, potency, and potential therapeutic utility. This guide will focus on the established framework for assessing the interaction of sulfonylureas with their target receptor, the SUR subunit of the KATP channel.

The Molecular Target: ATP-Sensitive Potassium (KATP) Channels

KATP channels couple the metabolic state of a cell to its electrical activity.[2][6] In pancreatic β-cells, for instance, an increase in intracellular ATP levels following glucose metabolism leads to the closure of KATP channels.[7] This closure causes membrane depolarization, the opening of voltage-gated calcium channels, and subsequent insulin secretion.[7] Sulfonylureas mimic the effect of high ATP by binding to the SUR1 subunit of the pancreatic KATP channel (composed of Kir6.2 and SUR1), leading to channel inhibition and insulin release.[2][6][7]

Different isoforms of the SUR subunit (SUR1, SUR2A, and SUR2B) are expressed in various tissues, including the pancreas, heart, skeletal muscle, and smooth muscle, leading to KATP channels with distinct physiological roles and pharmacological properties.[3] The affinity of sulfonylureas can vary significantly between these SUR isoforms, a critical consideration in drug design to achieve tissue-specific effects and minimize off-target interactions.

Diagram: KATP Channel Signaling Pathway

Caption: Signaling pathway of KATP channel modulation in pancreatic β-cells.

Determining Receptor Binding Affinity: Methodologies and Protocols

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay.[8] This technique is highly sensitive and allows for the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of competing ligands.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates a typical workflow for a radioligand competition binding assay to determine the affinity of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea for the sulfonylurea receptor.

Caption: Workflow for a radioligand competition binding assay.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for sulfonylurea binding assays.[9]

1. Membrane Preparation:

-

Culture cells expressing the target SUR isoform (e.g., INS-1 cells for SUR1).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

2. Competition Binding Assay:

-

In a 96-well plate, add the following components in a final volume of 250 µL:

-

150 µL of membrane preparation (typically 50-100 µg of protein).

-

50 µL of the test compound, 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea, at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of a known unlabeled ligand (e.g., 1 µM glibenclamide).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]glibenclamide) near its Kd value.

-

-

Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

3. Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Interpretation

The quantitative data obtained from binding assays are crucial for characterizing the affinity and potency of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea.

Table of Key Binding Parameters

| Parameter | Description | Expected Value (Example) | Significance |

| Kd | Dissociation constant of the radioligand. A measure of its affinity for the receptor. | ~3 nM for [³H]glibenclamide | A lower Kd indicates higher affinity. |

| Bmax | Maximum number of binding sites. Represents the density of the receptor in the membrane preparation. | Varies with cell type and preparation | Provides information on receptor expression levels. |

| IC₅₀ | Half-maximal inhibitory concentration. The concentration of the test compound that displaces 50% of the specifically bound radioligand. | Dependent on the compound's affinity | A measure of the compound's potency in competing for the binding site. |

| Ki | Inhibitory constant. An intrinsic measure of the affinity of the test compound for the receptor, independent of the radioligand concentration. | Dependent on the compound's affinity | A lower Ki indicates a higher binding affinity. Allows for comparison of affinities of different compounds. |

Note: The "Expected Value" for Kd is based on literature values for glibenclamide binding to the SUR1 receptor.[1] The IC₅₀ and Ki for 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea would be determined experimentally.

Conclusion and Future Directions

This technical guide outlines the theoretical framework and practical methodologies for determining the . By leveraging established radioligand binding assays, researchers can precisely quantify its interaction with the SUR subunit of the KATP channel. A thorough characterization of its binding affinity to different SUR isoforms is a critical step in understanding its potential selectivity and therapeutic window. Future studies should aim to correlate the binding affinity with functional assays, such as electrophysiological measurements of KATP channel activity and in vitro insulin secretion assays, to build a comprehensive pharmacological profile of this novel compound.

References

- Dynamic duo: Kir6 and SUR in KATP channel structure and function.PMC - NIH.

- Toward Linking Structure With Function in

- The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancre

- KATP Channel Function: More than Meets the Eye.American Physiological Society Journal.

- Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance.MDPI.

- The High-Affinity Sulfonylurea Receptor: Distribution, Glycosylation, Purification, and Immunoprecipitation of Two Forms from Endocrine and Neuroendocrine Cell Lines.

- ATP binding without hydrolysis switches sulfonylurea receptor 1 (SUR1)

- Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands.PubMed.

- Data Sheet Radioligand Binding Assay Protocol.Gifford Bioscience.

- Anti-diabetic drug binding site in a mammalian K

- Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides.PMC.

- Kinetics-Effect Relations of Insulin-Releasing Drugs in P

- Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides.PubMed.

- Evidence for more than One Binding Site for Sulfonylureas in Insulin-secreting Cells.Naunyn-Schmiedeberg's Archives of Pharmacology.

- Effect of 1-[4- [2-(4-bromobenzenesulfonamino) ethyl] phenylsulfonyl]-3-(trans-4-methylcyclohexyl)urea (I4), a new synthetic sulfonylurea compound, on glucose metabolism in vivo and in vitro.PubMed.

- Radioligand Binding Assay.

- The Sulfonylurea Receptor, an Atypical ATP-Binding Cassette Protein, and Its Regulation of the KATP Channel.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. ATP binding without hydrolysis switches sulfonylurea receptor 1 (SUR1) to outward-facing conformations that activate KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance | MDPI [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Synthesis of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea, a sulfonylurea derivative of interest in medicinal chemistry and drug discovery. The document explores two primary retrosynthetic analyses, detailing the strategic considerations and experimental methodologies for each step. Emphasis is placed on providing scientifically sound, field-proven insights into reaction mechanisms, reagent selection, and process optimization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of complex sulfonylureas and related pharmacologically active compounds.

Introduction

Sulfonylureas are a well-established class of compounds with a broad spectrum of biological activities. They are most notably recognized for their use as oral hypoglycemic agents in the management of type 2 diabetes.[1] The core sulfonylurea scaffold, characterized by a central -SO₂NHC(=O)NH- linkage, serves as a versatile platform for structural modifications to modulate pharmacological properties. The target molecule, 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea, incorporates a unique 1-ethynylcyclohexyl moiety, which can be a valuable structural element for exploring new binding interactions with biological targets. The ethynyl group, in particular, can participate in various chemical transformations, making this compound a potentially valuable intermediate for further derivatization.

This guide will dissect the synthesis of this target molecule through a logical, step-by-step approach, providing detailed protocols and the scientific rationale behind them.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.

Diagram 1: Retrosynthetic Analysis of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea

Caption: Retrosynthetic analysis outlining two potential synthetic strategies.

Pathway 1, a linear approach, is the more conventional and generally higher-yielding strategy for sulfonylurea synthesis.[1] It involves the synthesis of two key intermediates, 1-ethynylcyclohexylamine and p-toluenesulfonyl isocyanate, followed by their coupling to form the final product. Pathway 2 represents a convergent approach where the p-toluenesulfonylurea moiety is pre-formed and subsequently alkylated with an activated derivative of 1-ethynylcyclohexanol. While potentially shorter, this pathway can be more challenging due to the need for selective activation of the tertiary alcohol. This guide will focus on the more robust and versatile linear approach (Pathway 1).

Pathway 1: A Linear Synthetic Approach

This pathway is broken down into three main stages: the synthesis of the amine intermediate, the synthesis of the sulfonyl isocyanate intermediate, and the final coupling reaction.

Synthesis of Key Intermediate: 1-Ethynylcyclohexylamine

The synthesis of this crucial amine intermediate begins with a commercially available starting material, cyclohexanone.

Diagram 2: Synthesis of 1-Ethynylcyclohexylamine

Caption: Synthetic route from cyclohexanone to 1-ethynylcyclohexylamine.

Step 1: Ethynylation of Cyclohexanone to 1-Ethynylcyclohexanol

The first step involves the addition of an ethynyl group to the carbonyl carbon of cyclohexanone. A common and effective method is the reaction with sodium acetylide in liquid ammonia.[2]

Experimental Protocol:

-

In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense liquid ammonia.

-

Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed. A catalytic amount of ferric nitrate can be added to facilitate the formation of sodium amide.

-

Bubble acetylene gas through the solution to form sodium acetylide.

-

Slowly add a solution of cyclohexanone in an anhydrous ether (e.g., diethyl ether or THF) to the sodium acetylide suspension.

-

After the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and purify by vacuum distillation to yield 1-ethynylcyclohexanol.[3]

Table 1: Reagents and Conditions for Ethynylation of Cyclohexanone

| Reagent/Condition | Purpose | Typical Amount/Setting |

| Cyclohexanone | Starting material | 1.0 eq |

| Sodium acetylide | Nucleophilic ethynyl source | 1.1-1.5 eq |

| Liquid Ammonia | Solvent | - |

| Anhydrous Ether | Co-solvent | - |

| Saturated NH₄Cl (aq) | Quenching agent | - |

| Temperature | Reaction condition | -33 °C (boiling point of NH₃) |

Step 2: Conversion of 1-Ethynylcyclohexanol to 1-Ethynylcyclohexylamine

This transformation of a tertiary alcohol to an amine is a challenging yet critical step. Two primary methods are presented here: the Ritter reaction and the Mitsunobu reaction.

Method A: The Ritter Reaction

The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis to yield an amide, which can then be hydrolyzed to the desired amine.[4]

Mechanism:

The strong acid protonates the hydroxyl group of 1-ethynylcyclohexanol, which then leaves as a water molecule to form a stable tertiary carbocation. A nitrile (e.g., acetonitrile) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydrolysis yields N-(1-ethynylcyclohexyl)acetamide, which can be hydrolyzed under acidic or basic conditions to afford 1-ethynylcyclohexylamine.

Experimental Protocol (Two-Step):

-

Amide Formation: Dissolve 1-ethynylcyclohexanol in a nitrile solvent (e.g., acetonitrile) and cool in an ice bath. Slowly add a strong acid (e.g., concentrated sulfuric acid) and allow the reaction to proceed to completion. Quench the reaction by pouring it onto ice and neutralize with a base to precipitate the N-(1-ethynylcyclohexyl)acetamide.

-

Amide Hydrolysis: Reflux the isolated amide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until hydrolysis is complete. Neutralize the reaction mixture and extract the product, 1-ethynylcyclohexylamine, with an organic solvent. Purify by distillation.

Method B: The Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for the conversion of alcohols to a variety of functional groups, including amines, with inversion of stereochemistry (though not relevant for this achiral substrate).[5][6] This method typically involves the use of a nitrogen nucleophile such as phthalimide, followed by deprotection.

Mechanism:

Triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD) form a phosphonium salt intermediate. The alcohol then adds to this intermediate, forming an oxyphosphonium salt, which is a good leaving group. The nitrogen nucleophile (e.g., phthalimide) then displaces the oxyphosphonium group in an SN2 reaction.

Experimental Protocol (Two-Step):

-

Phthalimide Adduct Formation: To a solution of 1-ethynylcyclohexanol, triphenylphosphine, and phthalimide in an anhydrous solvent (e.g., THF), add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. The product, N-(1-ethynylcyclohexyl)phthalimide, can be isolated and purified by chromatography.

-

Deprotection: The phthalimide protecting group can be removed by reacting the adduct with hydrazine hydrate in a suitable solvent (e.g., ethanol) to yield the free amine, 1-ethynylcyclohexylamine.

Table 2: Comparison of Amination Methods

| Method | Advantages | Disadvantages |

| Ritter Reaction | Uses readily available and inexpensive reagents. | Requires harsh acidic conditions; multi-step process. |

| Mitsunobu Reaction | Milder reaction conditions. | Uses hazardous reagents (DEAD/DIAD, hydrazine); requires chromatography. |

Synthesis of Key Intermediate: p-Toluenesulfonyl Isocyanate

The synthesis of p-toluenesulfonyl isocyanate can be achieved through several methods. A traditional industrial method and a more laboratory-friendly, phosgene-free alternative are presented.

Diagram 3: Synthesis of p-Toluenesulfonyl Isocyanate

Caption: Phosgene-based and phosgene-free synthetic routes to p-toluenesulfonyl isocyanate.

Method A: Phosgene-Free Synthesis from p-Toluenesulfonyl Chloride

This method avoids the use of highly toxic phosgene and is more suitable for a standard laboratory setting. It involves the reaction of p-toluenesulfonyl chloride with an alkali metal cyanate.[7]

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluenesulfonyl chloride and an alkali metal cyanate (e.g., potassium cyanate) in a high-boiling polar aprotic solvent (e.g., nitrobenzene or sulfolane).

-

Heat the mixture to a high temperature (typically 150-250 °C) and maintain for several hours.

-

Monitor the reaction by IR spectroscopy for the appearance of the characteristic isocyanate peak (~2250 cm⁻¹).

-

After completion, cool the reaction mixture and purify the p-toluenesulfonyl isocyanate by vacuum distillation.

Method B: Synthesis from p-Toluenesulfonamide using a Phosgene Equivalent

For larger-scale synthesis, the reaction of p-toluenesulfonamide with phosgene or a safer phosgene equivalent is common. Carbonyl fluoride is a less hazardous alternative to phosgene.[8]

Experimental Protocol (using Carbonyl Fluoride):

-

In a pressure reactor, react p-toluenesulfonamide with carbonyl fluoride in an inert organic solvent under pressure to form a fluoro-containing intermediate.

-

The intermediate is then heated under normal pressure to eliminate hydrogen fluoride, yielding the target p-toluenesulfonyl isocyanate.

-

The product is purified by vacuum distillation.

Final Coupling Step: Formation of the Sulfonylurea

The final step in this linear synthesis is the reaction of 1-ethynylcyclohexylamine with p-toluenesulfonyl isocyanate to form the desired sulfonylurea. This reaction is typically high-yielding and proceeds under mild conditions.[8]

Diagram 4: Final Coupling Reaction

Caption: The final coupling of the amine and isocyanate intermediates.

Mechanism:

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 1-ethynylcyclohexylamine attacks the electrophilic carbonyl carbon of the p-toluenesulfonyl isocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the final sulfonylurea product.

Experimental Protocol:

-

Dissolve 1-ethynylcyclohexylamine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a flask under an inert atmosphere.

-

Cool the solution in an ice bath and add a solution of p-toluenesulfonyl isocyanate in the same solvent dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Table 3: Reagents and Conditions for the Final Coupling Step

| Reagent/Condition | Purpose | Typical Amount/Setting |

| 1-Ethynylcyclohexylamine | Nucleophile | 1.0 eq |

| p-Toluenesulfonyl Isocyanate | Electrophile | 1.0-1.1 eq |

| Anhydrous Aprotic Solvent | Reaction medium | - |

| Temperature | Reaction condition | 0 °C to room temperature |

Alternative Synthetic Strategy: A Convergent Approach

While the linear approach is generally preferred, a convergent strategy offers an alternative route.

Diagram 5: Convergent Synthesis Pathway

Caption: A convergent synthetic strategy for the target molecule.

This pathway involves the initial synthesis of p-toluenesulfonylurea from p-toluenesulfonamide and urea.[7][9] Separately, 1-ethynylcyclohexanol is synthesized as described previously. The final step would involve the coupling of these two fragments. This would likely require activation of the tertiary alcohol in 1-ethynylcyclohexanol as a good leaving group (e.g., by conversion to a tosylate or mesylate), followed by nucleophilic attack by the deprotonated p-toluenesulfonylurea. This approach may be less efficient due to potential elimination side reactions during the activation and coupling steps.

Conclusion

The synthesis of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea is most effectively achieved through a linear synthetic strategy. This approach allows for the independent synthesis and purification of the key intermediates, 1-ethynylcyclohexylamine and p-toluenesulfonyl isocyanate, leading to a more controlled and higher-yielding final coupling reaction. While challenges exist, particularly in the amination of the tertiary alcohol, the availability of multiple synthetic methods such as the Ritter and Mitsunobu reactions provides flexibility in choosing a route that best fits the available resources and expertise. This guide has provided the foundational knowledge and practical protocols to enable researchers to successfully synthesize this and related sulfonylurea compounds for further investigation in drug discovery and development.

References

- CN105837475A - Method for preparing p-toluenesulfonyl isocyanate with carbonyl fluoride - Google P

- US2974164A - Preparation of p-toluenesulfonyl isocyanate - Google P

- CN102557997A - Preparation method of p-toluenesulfonylurea - Google P

-

1-Ethynylcyclohexanol - Wikipedia. (URL: [Link])

-

Preparation method of toluenesulfonylurea - Eureka by PatSnap. (URL: [Link])

-

Directed β C–H Amination of Alcohols via Radical Relay Chaperones - PMC. (URL: [Link])

-

Ritter Reaction - Organic Chemistry Portal. (URL: [Link])

-

Synthetic Studies Involving 1-Aminocyclohexanecarbonitrile | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Amine alkylation - Wikipedia. (URL: [Link])

-

Insight into the Roles of Ammonia during Direct Alcohol Amination over Supported Ru Catalysts - ScholarBank@NUS. (URL: [Link])

-

Development of novel catalysts for selective amination of alcohols - Université de Lille. (URL: [Link])

-

Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])

-

Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF - ResearchGate. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

tert-Butyl Ethers - Organic Chemistry Portal. (URL: [Link])

-

3 - Organic Syntheses Procedure. (URL: [Link])

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: [Link])

-

Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. (URL: [Link])

-

Mitsunobu reaction - Organic Synthesis. (URL: [Link])

-

Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC. (URL: [Link])

-

1-Ethynylcyclohexylamine is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds. Its structure, featuring both an ethynyl group and a cyclohexylamine moiety, makes it a valuable intermedia. (URL: [Link])

- CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google P

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - MDPI. (URL: [Link])

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (URL: [Link])

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. (URL: [Link])

-

An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols - Organic Chemistry Portal. (URL: [Link])

-